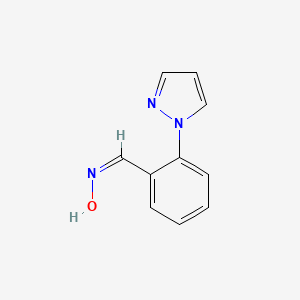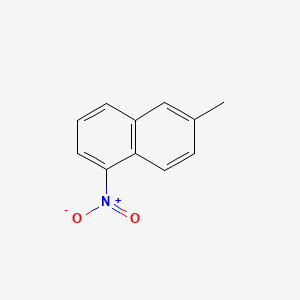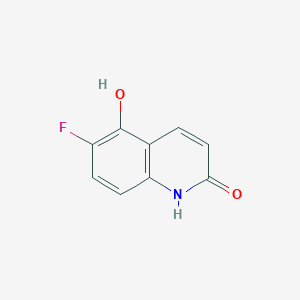
2-Propylchroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Oxo-2-propilcromano es un compuesto heterocíclico que pertenece a la familia de las cromanonas. Se caracteriza por un anillo de benceno fusionado a un anillo dihidropirano, con un grupo propilo unido al segundo átomo de carbono.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 4-Oxo-2-propilcromano se puede lograr a través de varios métodos. Un enfoque común implica la condensación de Pechmann de fenoles sustituidos con ácido cinámico en presencia de ácido polifosfórico. La mezcla de reacción se calienta típicamente en un baño de agua a 75-80 °C durante 1-1,5 horas . Otro método implica la adición de Michael de acrilonitrilo a fenoles en presencia de carbonato de potasio en alcohol terc-butílico, seguido de ciclación en ácido trifluoroacético .
Métodos de producción industrial: La producción industrial del 4-Oxo-2-propilcromano a menudo emplea procesos catalíticos para aumentar el rendimiento y la eficiencia. La hidroacilación en tándem catalizada por rodio de alquinos 1,2-disustituidos con salicilaldehídos sustituidos, seguida de una adición intramolecular oxa-Michael, es un método de este tipo .
Análisis De Reacciones Químicas
Tipos de reacciones: El 4-Oxo-2-propilcromano experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Es particularmente reactivo en reacciones de fotoredox, donde la luz visible y los catalizadores de fotoredox se utilizan para inducir procesos de descarboxilación .
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.
Sustitución: Las reacciones de halogenación a menudo emplean reactivos como bromo o cloro en condiciones controladas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen cromanonas sustituidas y varios derivados con actividades biológicas mejoradas .
Aplicaciones Científicas De Investigación
El 4-Oxo-2-propilcromano tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 4-Oxo-2-propilcromano implica su interacción con varios objetivos moleculares y vías. Actúa como inhibidor de enzimas como la acetilcolinesterasa y exhibe propiedades antioxidantes al eliminar los radicales libres . El compuesto también modula las vías de señalización relacionadas con la inflamación y la proliferación celular, contribuyendo a sus efectos terapéuticos .
Compuestos similares:
Cromano-4-ona: Carece del grupo propilo pero comparte la estructura central y exhibe actividades biológicas similares.
Cromano-2-ona: Difiere en la posición del grupo carbonilo y tiene reactividad y aplicaciones distintas.
Singularidad: El 4-Oxo-2-propilcromano se destaca por su patrón de sustitución específico, que mejora su actividad biológica y lo convierte en un andamiaje versátil para el desarrollo de fármacos y aplicaciones industriales .
Comparación Con Compuestos Similares
Chroman-4-one: Lacks the propyl group but shares the core structure and exhibits similar biological activities.
Chroman-2-one: Differs in the position of the carbonyl group and has distinct reactivity and applications.
Uniqueness: 2-Propylchroman-4-one stands out due to its specific substitution pattern, which enhances its biological activity and makes it a versatile scaffold for drug development and industrial applications .
Propiedades
Número CAS |
62756-34-7 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-propyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9/h3-4,6-7,9H,2,5,8H2,1H3 |
Clave InChI |
MZLSTDVUACRDBC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(=O)C2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11909139.png)







